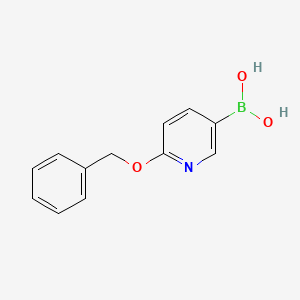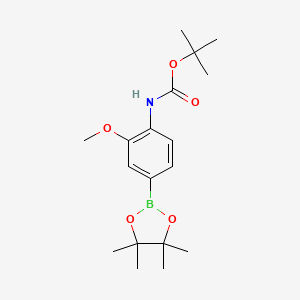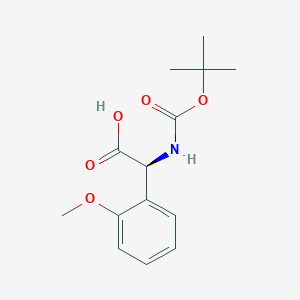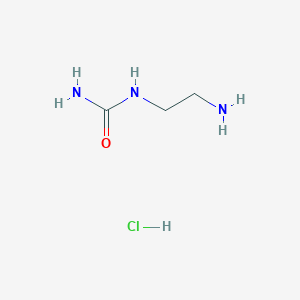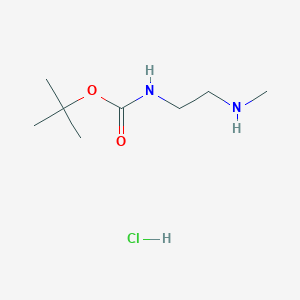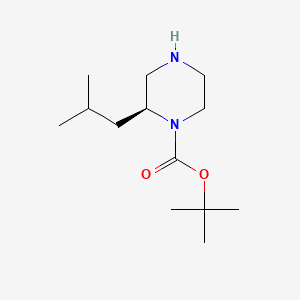
1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone is an organic compound that features a piperidine ring substituted with a hydroxy group and a thiophene ring attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-piperidine with 2-thiophen-3-yl-ethanone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic attack on the ethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s hydroxy and thiophene groups play crucial roles in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone can be compared with similar compounds such as:
4-Hydroxy-piperidine: This compound lacks the thiophene and ethanone moieties, making it less versatile in synthetic applications.
2-Thiophen-3-yl-ethanone: This compound does not have the piperidine ring, limiting its biological activity compared to this compound.
1-(4-Hydroxy-piperidin-1-yl)-2-phenyl-ethanone: This compound has a phenyl group instead of a thiophene ring, which may alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that is advantageous for various applications.
Propriétés
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFBCMXAIYFZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591136 |
Source


|
| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-31-6 |
Source


|
| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






